molecular formula C13H8ClN3O B13885875 8-(6-Chloropyrimidin-4-yl)oxyquinoline

8-(6-Chloropyrimidin-4-yl)oxyquinoline

Cat. No.: B13885875
M. Wt: 257.67 g/mol
InChI Key: JZDRSPLWHABZOI-UHFFFAOYSA-N
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Description

8-(6-Chloropyrimidin-4-yl)oxyquinoline is a heterocyclic compound that combines a quinoline ring with a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Chloropyrimidin-4-yl)oxyquinoline typically involves the reaction of 6-chloropyrimidine with 8-hydroxyquinoline. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(6-Chloropyrimidin-4-yl)oxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Amino or thio-substituted derivatives.

    Oxidation: Quinoline N-oxide.

    Reduction: Dihydroquinoline derivatives.

    Coupling Reactions: Biaryl derivatives

Scientific Research Applications

8-(6-Chloropyrimidin-4-yl)oxyquinoline has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors.

    Biological Research: The compound is used in studying cellular pathways and mechanisms, particularly in cancer research and neurobiology.

    Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 8-(6-Chloropyrimidin-4-yl)oxyquinoline varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinase activity by occupying the ATP-binding site, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-Chloropyrimidin-4-yl)oxyquinoline is unique due to its combined structural features of quinoline and chloropyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

8-(6-chloropyrimidin-4-yl)oxyquinoline

InChI

InChI=1S/C13H8ClN3O/c14-11-7-12(17-8-16-11)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H

InChI Key

JZDRSPLWHABZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)N=CC=C2

Origin of Product

United States

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